Variotin
Description
Variotin is an antifungal antibiotic initially isolated from the soil-derived fungus Paecilomyces varioti Bainier var. antibioticus (syn. Vengicide) . Chemically, it is characterized as a colorless oily compound with an ester-like odor and a molecular formula of C₆₇.₃₅H₈.₅₈N₄.₁₆ . Structurally, this compound consists of a γ-lactam ring (2-pyrrolidone) linked to a polyunsaturated trienoic acid chain, synthesized via head-to-tail condensation of six acetic acid units and a methyl group derived from L-methionine . Biosynthetically, glutamic acid serves as a precursor for its γ-aminobutyric acid moiety . Clinically, this compound has demonstrated efficacy against dermatophytes such as Trichophyton rubrum, with trials reporting high cure rates in superficial fungal infections .
Properties
CAS No. |
51744-78-6 |
|---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-[(2E,4E,6E)-8-hydroxy-6-methyldodeca-2,4,6-trienoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H25NO3/c1-3-4-9-15(19)13-14(2)8-5-6-10-16(20)18-12-7-11-17(18)21/h5-6,8,10,13,15,19H,3-4,7,9,11-12H2,1-2H3/b8-5+,10-6+,14-13+ |
InChI Key |
ZYPGADGCNXOUJP-YLVBRBDGSA-N |
SMILES |
CCCCC(C=C(C)C=CC=CC(=O)N1CCCC1=O)O |
Isomeric SMILES |
CCCCC(/C=C(\C)/C=C/C=C/C(=O)N1CCCC1=O)O |
Canonical SMILES |
CCCCC(C=C(C)C=CC=CC(=O)N1CCCC1=O)O |
Other CAS No. |
19504-77-9 |
Synonyms |
pecilocin Variotin |
Origin of Product |
United States |
Comparison with Similar Compounds
(R)-Formosusin A
Isolated from Aspergillus candidus, (R)-formosusin A is a cis-olefin analog of (R)-variotin, sharing a lactam core but differing in the configuration of the unsaturated side chain . While its antifungal activity is inferred from structural similarity to Variotin, specific efficacy data remain underexplored.
This compound B
A derivative from the deep-sea fungus Aspergillus unguis, this compound B (C₂₀H₂₇NO₂) features a monocyclic γ-lactam ring and a C-16 polyunsaturated fatty acid side chain. Unlike this compound, it exhibits moderate anti-inflammatory activity (IC₅₀ = 20.0 µM) rather than antifungal properties, highlighting structural modulation’s impact on bioactivity .
Functional Analogs
Tolnaftate
A synthetic thiocarbamate (C₁₉H₁₇NOS₂), Tolnaftate shares this compound’s antifungal function but operates via a distinct mechanism, inhibiting fungal squalene epoxidase. Clinical trials comparing this compound and Tolnaftate showed comparable efficacy against T. rubrum, though this compound required shorter treatment durations .
Sphaeropsidin A
Though structurally unrelated (a pimarane diterpene), sphaeropsidin A from Aspergillus candidus mirrors this compound’s antifungal potency, inhibiting plant pathogens like Phytophthora infestans at low concentrations (MIC < 10 µg/mL) .
Source Diversity
This compound is primarily produced by Paecilomyces spp. (e.g., P. formosus, P. varioti), while analogs like this compound B and (R)-formosusin A derive from Aspergillus spp., suggesting convergent evolution in antifungal metabolite biosynthesis across genera .
Data Tables
Table 1: Structural and Functional Comparison of this compound and Analogs
Research Findings and Clinical Insights
- Antifungal Mechanism : this compound disrupts fungal cell membranes via interactions with ergosterol, a mode distinct from Tolnaftate’s enzyme inhibition .
- Clinical Trials : A 1967 study on bilateral T. rubrum infections found this compound achieved mycological cure in 85% of cases within 14 days, outperforming Tolnaftate’s 80% cure rate over 21 days .
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